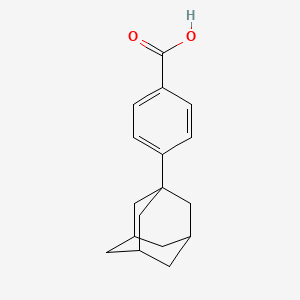

4-(1-adamantyl)benzoic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20O2 |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

4-(1-adamantyl)benzoic acid |

InChI |

InChI=1S/C17H20O2/c18-16(19)14-1-3-15(4-2-14)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19) |

InChI Key |

GNPLDQXYYACRDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 1 Adamantyl Benzoic Acid

Direct Synthetic Routes to 4-(1-Adamantyl)benzoic Acid

The direct synthesis of this compound can be approached through several strategic pathways. These routes primarily involve either the oxidation of a pre-functionalized precursor or the direct coupling of the adamantane (B196018) and benzene (B151609) rings through electrophilic substitution.

Transition Metal Ion-Catalyzed Oxidation Approaches

One potential route to this compound is the oxidation of its alkylbenzene precursor, 4-(1-adamantyl)toluene. The oxidation of the benzylic methyl group of toluene (B28343) and its derivatives to a carboxylic acid is a well-established industrial and laboratory process, often relying on transition metal catalysts.

Catalytic systems based on cobalt and manganese salts are widely used for the aerobic oxidation of alkylarenes. For instance, catalysts such as cobalt acetate (B1210297), often in combination with a bromide source like sodium bromide (NaBr), can effectively convert substituted toluenes into their corresponding benzoic acids using molecular oxygen as the oxidant. The reaction proceeds via a radical chain mechanism. While specific studies detailing the oxidation of 4-(1-adamantyl)toluene are not prevalent, this methodology represents a viable and direct synthetic strategy. The bulky adamantyl group is generally stable under these oxidative conditions, making the selective oxidation of the methyl group feasible.

Another approach involves the use of stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an alkaline solution. This method is a classic technique for converting alkylbenzenes to carboxylic acids. The reaction is robust, although it requires stoichiometric amounts of the oxidant and can necessitate significant workup procedures to remove the manganese dioxide byproduct.

The table below summarizes common conditions for the oxidation of toluene, which are applicable to the synthesis of this compound from 4-(1-adamantyl)toluene.

| Catalyst/Oxidant | Co-catalyst/Solvent | Temperature | Key Features |

| Co(OAc)₂ / O₂ | NaBr / Acetic Acid | 100-200°C | Catalytic, uses air/O₂, common industrial method. |

| KMnO₄ | NaOH or KOH / H₂O | Reflux | Stoichiometric, strong oxidant, classic lab method. |

| Silver (Ag) catalysts / O₂ | CeO₂ / Benzoic Acid | Reflux | Heterogeneous catalysis, solvent-free potential. |

Friedel-Crafts Acylation Strategies

Friedel-Crafts reactions provide a powerful tool for forming carbon-carbon bonds with aromatic rings. A plausible route to this compound is the Friedel-Crafts alkylation of benzoic acid or its derivatives with an adamantyl electrophile.

In this strategy, an adamantyl cation is generated from a precursor like 1-bromoadamantane (B121549) or 1-adamantanol (B105290) in the presence of a strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid. This electrophile then attacks the electron-rich benzene ring. The alkylation of benzoic acid itself is challenging because the carboxylic acid group is deactivating. However, the reaction can be performed on a more activated precursor like p-toluic acid, followed by oxidation of the methyl group.

A more direct approach involves the indium-catalyzed Friedel-Crafts alkylation of monosubstituted benzenes with 1-bromoadamantane. This method has been shown to be efficient for various substrates. By applying this to benzoic acid or a protected derivative, the adamantyl group can be introduced. The reaction of 1-bromoadamantane with aromatic compounds like benzene and biphenyl (B1667301) using anhydrous FeCl₃ as a catalyst has also been demonstrated to form adamantane-based polymers, showcasing the reactivity of the adamantyl cation in these systems.

| Aromatic Substrate | Adamantyl Source | Catalyst | Reaction Type |

| Benzoic Acid / Derivative | 1-Bromoadamantane | AlCl₃ or FeCl₃ | Friedel-Crafts Alkylation |

| Benzene | 1-Bromoadamantane | InCl₃ or InBr₃ | Indium-Catalyzed Alkylation |

Derivatization Strategies for this compound Analogues

The carboxylic acid functional group of this compound is a versatile handle for further chemical modification, allowing for the synthesis of a wide range of derivatives.

Formation of Amide and Amine Derivatives

Amides are readily synthesized from this compound through standard coupling reactions. A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(1-adamantyl)benzoyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, direct coupling methods using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. These reagents activate the carboxylic acid, allowing it to react directly with an amine, thus avoiding the isolation of the acyl chloride intermediate. Patents have described the synthesis of various adamantanyl-benzoic acid amides, confirming the utility of these approaches.

Further reduction of the amide derivatives, for instance using a strong reducing agent like lithium aluminum hydride (LiAlH₄), can yield the corresponding amine derivatives.

Synthesis of Ester Derivatives

Esterification of this compound can also be accomplished through several standard procedures. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., concentrated H₂SO₄), is a classic and direct method.

For more sensitive substrates or to achieve higher yields, coupling agent-mediated esterification is preferred. Similar to amide synthesis, reagents like DCC, often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the reaction between this compound and an alcohol. This method was successfully used in the synthesis of an adamantyl ester of 4-formylbenzoic acid, highlighting its applicability to adamantane-containing structures.

The table below outlines common derivatization reactions.

| Derivative | Reagents | Method |

| Acyl Chloride | SOCl₂ or (COCl)₂ | Acid Activation |

| Amide | Acyl chloride + Amine; or Acid + Amine + Coupling Agent (DCC, EDC) | Amide Coupling |

| Ester | Alcohol + Acid Catalyst (H₂SO₄); or Acid + Alcohol + Coupling Agent (DCC/DMAP) | Esterification |

Incorporation into Urea-Based Structures

The synthesis of urea (B33335) derivatives from this compound is a multi-step process that typically utilizes the Curtius rearrangement. This reaction sequence provides a reliable pathway from a carboxylic acid to a urea via an isocyanate intermediate.

The key steps are:

Acyl Azide (B81097) Formation : The carboxylic acid is first converted into an acyl azide. This can be achieved by reacting the corresponding acyl chloride with sodium azide (NaN₃), or through a one-pot procedure from the acid using reagents like diphenylphosphoryl azide (DPPA).

Curtius Rearrangement : The acyl azide, upon heating, undergoes a thermal rearrangement. It loses a molecule of nitrogen gas (N₂) to form a highly reactive isocyanate intermediate, 4-(1-adamantyl)phenyl isocyanate. This rearrangement proceeds with retention of the configuration of the migrating group.

Urea Formation : The in-situ generated isocyanate is not isolated but is trapped by adding a primary or secondary amine to the reaction mixture. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isocyanate, yielding the final N,N'-disubstituted urea derivative.

This synthetic sequence is highly versatile, as a wide variety of amines can be used in the final step, allowing for the creation of a diverse library of urea-based analogues of this compound.

Synthesis of Schiff Base Complexes

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands that form stable complexes with a wide range of metal ions. The synthesis of Schiff base complexes derived from this compound typically involves a two-step process. First, the carboxylic acid is converted into a more reactive intermediate, commonly a hydrazide. This is achieved by reacting this compound with hydrazine (B178648) hydrate, often in an alcoholic solvent, to produce 4-(1-adamantyl)benzohydrazide.

This hydrazide then serves as the amine component in a condensation reaction with an appropriate aldehyde or ketone to form the Schiff base, also known as a hydrazone. nih.govdocumentsdelivered.com The general reaction scheme involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the final Schiff base. nih.gov

These adamantyl-containing Schiff bases can then be used as ligands for the synthesis of metal complexes. By reacting the Schiff base with various metal salts (e.g., acetates, chlorides) in a suitable solvent, a variety of coordination complexes can be obtained. The adamantyl group in these complexes can enhance their lipophilicity and influence their biological and physical properties.

A closely related example involves the synthesis of a nickel complex from an adamantyl ester of 4-formylbenzoic acid. In this case, the Schiff base is formed by the condensation of the adamantyl 4-formylbenzoate (B8722198) with o-aminothiophenol. The resulting ligand is then complexed with nickel acetate to yield the final Schiff base complex.

Table 1: Representative Synthesis of a Hydrazone (Schiff Base) from a Benzohydrazide

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 4-(Trifluoromethyl)benzohydrazide | Various aldehydes/ketones | Methanol | Reflux, 2 hours | Hydrazide-hydrazones |

This table illustrates a general method for synthesizing hydrazones, which is applicable to 4-(1-adamantyl)benzohydrazide. mdpi.com

Construction of Heterocyclic Systems Incorporating the Adamantane-Benzoic Acid Scaffold

The this compound scaffold can be incorporated into a variety of heterocyclic systems, which are of significant interest in drug discovery due to their diverse pharmacological activities. Common heterocyclic rings synthesized from benzoic acid derivatives include oxadiazoles, thiadiazoles, and triazoles. The synthetic pathways to these compounds often utilize 4-(1-adamantyl)benzohydrazide as a key intermediate.

1,3,4-Oxadiazoles: A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. In this approach, 4-(1-adamantyl)benzohydrazide can be acylated with a second carboxylic acid or its derivative, and the resulting diacylhydrazine is then cyclized using a dehydrating agent such as phosphoryl chloride or polyphosphoric acid. nih.gov An alternative one-pot synthesis can be achieved by reacting the hydrazide with a carboxylic acid in the presence of a suitable cyclizing agent.

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved by reacting 4-(1-adamantyl)benzohydrazide with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which is then cyclized with an acid. Alternatively, reaction with thiosemicarbazide (B42300) followed by cyclization can also yield thiadiazole derivatives.

1,2,4-Triazoles: For the construction of 1,2,4-triazole (B32235) rings, 4-(1-adamantyl)benzohydrazide can be reacted with a variety of reagents. For instance, reaction with an isothiocyanate followed by cyclization of the resulting acylthiosemicarbazide in the presence of a base can lead to the formation of a triazole-thiol derivative.

While direct synthesis from this compound is less common, a novel procedure for the synthesis of 4-(1-adamantyl)-2-aryl-1,3-thiazoles has been reported starting from 4-(1-adamantyl)-1,2,3-thiadiazole, which itself is prepared from 1-acetyladamantane. This demonstrates an alternative route to incorporate the 4-(1-adamantyl) moiety into a heterocyclic system.

Peptide-Like Derivative Synthesis

The carboxylic acid functionality of this compound allows for the formation of amide bonds, creating peptide-like derivatives. These derivatives are of interest for their potential to mimic or disrupt peptide-protein interactions. The synthesis of these amides typically involves the coupling of this compound with an amine, which can be a simple amine or the N-terminus of an amino acid or peptide.

Direct amidation of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid group is usually activated to facilitate the reaction. Common methods for amide bond formation include:

Conversion to Acyl Chloride: this compound can be converted to the more reactive 4-(1-adamantyl)benzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with amines to form the corresponding amide.

Use of Coupling Reagents: A wide variety of coupling reagents are available to promote amide bond formation directly from the carboxylic acid and amine. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. For example, the synthesis of 5-adamantanyl-2,4-dimethoxy benzoic acid with benzylamine (B48309) has been achieved using N,N'-dicyclohexylcarbodiimide in the presence of N-hydroxysuccinimide. researchgate.net

The adamantane moiety in these peptide-like structures can introduce conformational constraints and increase lipophilicity, which can be beneficial for their biological activity and pharmacokinetic properties.

Table 2: Synthesis of an N-Benzyl-4-(1-adamantyl)benzamide Derivative

| Adamantyl Benzoic Acid Derivative | Amine | Coupling Reagents | Product |

| 5-Adamantanyl-2,4-dimethoxy benzoic acid | Benzylamine | N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (HOSu) | 5-Adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxy-benzamide |

This table provides a specific example of the synthesis of a peptide-like derivative from a related adamantyl benzoic acid. researchgate.net

Advanced Synthetic Techniques and Yield Optimization

To improve the efficiency, reduce reaction times, and enhance the yields of the synthetic transformations of this compound, advanced techniques such as microwave-assisted synthesis have been explored.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat the reaction mixture. This method often leads to a significant reduction in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.gov The rapid and uniform heating provided by microwaves can accelerate reaction rates and minimize the formation of side products. researchgate.net

This technique has been successfully applied to various reactions relevant to the derivatization of this compound, including the synthesis of amides and heterocyclic compounds like oxadiazoles. jyoungpharm.org For instance, the direct synthesis of amides from carboxylic acids and amines can be achieved under solvent-free conditions using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) in a microwave reactor. nih.gov This approach offers a green and efficient alternative to traditional methods. nih.gov

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from carboxylic acids and semicarbazide (B1199961) has also been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reaction times reduced from hours to minutes and yields being substantially higher. wisdomlib.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

| Method | Reaction Time | Power | Yield |

| Conventional (Reflux) | 2-4 hours | N/A | Lower |

| Microwave Irradiation | 3-6 minutes | 180 W | Higher |

This table illustrates the general advantages of microwave synthesis for a reaction type applicable to this compound derivatives. wisdomlib.org

While specific examples detailing the microwave-assisted synthesis of derivatives directly from this compound are not extensively reported, the well-documented success of this technique for similar benzoic acids suggests its high potential for optimizing the synthesis of the derivatives discussed in the preceding sections.

Spectroscopic and Elemental Characterization of 4 1 Adamantyl Benzoic Acid and Its Derivatives

Vibrational Spectroscopy: FT-IR and Raman Analysis

The FT-IR spectrum of 4-(1-adamantyl)benzoic acid is expected to exhibit characteristic absorption bands. A broad peak for the O-H stretching vibration of the carboxylic acid group is anticipated in the region of 3300 to 2500 cm⁻¹, a feature typical for hydrogen-bonded carboxylic acids docbrown.info. The carbonyl (C=O) stretching vibration of the aryl carboxylic acid would likely appear as a strong absorption band between 1700 and 1680 cm⁻¹ docbrown.info. For comparison, the prominent C=O stretch in benzoic acid is observed at 1684 cm⁻¹ rsc.org. The adamantyl group would be identified by its characteristic C-H stretching vibrations around 2900 cm⁻¹ and various bending and rocking vibrations at lower wavenumbers. For instance, in 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid, strong C-H stretching bands for the adamantane (B196018) moiety are seen at 2915 and 2860 cm⁻¹ mdpi.com. Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, while C-C stretching vibrations within the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. Additionally, C-O stretching and O-H bending vibrations from the carboxylic acid group would be present in the fingerprint region (below 1500 cm⁻¹) docbrown.info. In related derivatives, such as 4-(trifluoromethyl)benzoic acid, the asymmetric stretching of the carboxylate headgroup is observed around 1580 cm⁻¹ in monolayer formations rsc.org.

The Raman spectrum provides complementary information. For benzoic acid, characteristic Raman peaks include those for the benzene ring C-C stretching modes, typically observed around 1601 cm⁻¹ researchgate.net. The adamantane cage has distinct Raman signals. For adamantane itself, prominent peaks are observed at various positions, which are sensitive to the molecular structure and environment sigmaaldrich.com. The Raman spectrum of this compound would therefore be a composite of the vibrational modes of both the adamantyl cage and the substituted benzoic acid moiety.

Table 1: Characteristic FT-IR Data for Benzoic Acid and Adamantane Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) | Benzoic Acid docbrown.info |

| Carbonyl C=O | Stretching | 1700-1680 | Benzoic Acid docbrown.info |

| Adamantyl C-H | Stretching | ~2915, ~2860 | 3-(Azol-1-yl)-1-adamantanecarboxylic Acids mdpi.com |

| Aromatic C-H | Stretching | 3100-3000 | Benzoic Acid docbrown.info |

| Aromatic C=C | Stretching | 1600-1450 | Benzoic Acid docbrown.info |

| Carboxylic Acid C-O | Stretching | 1320-1210 | Benzoic Acid docbrown.info |

Electronic Spectroscopy: UV-Vis Studies

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region researchgate.netrsc.orgnist.govrsc.org. For benzoic acid in an acidic aqueous solution, absorption maxima are observed around 230 nm and 274 nm rsc.org. The exact position and intensity of these bands are influenced by the solvent and the substituents on the benzene ring researchgate.net. The presence of the bulky, non-conjugated adamantyl group at the 4-position is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect, which can influence the energy of the π-π* transitions in the benzene ring. For instance, ortho-substitution on benzoic acid with various groups leads to a red shift of the absorption bands researchgate.net.

Table 2: UV-Vis Absorption Maxima for Benzoic Acid

| Compound | λmax (nm) | Solvent |

|---|---|---|

| Benzoic Acid | 230, 274 | Acidic Aqueous Solution rsc.org |

| Benzoic Acid | 221 | Not specified researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound and its derivatives.

In the ¹H NMR spectrum , the protons of the adamantyl group typically appear as a set of broad multiplets in the aliphatic region, generally between 1.7 and 2.2 ppm. The protons of the benzoic acid moiety would show distinct signals in the aromatic region. The protons ortho to the adamantyl group and meta to the carboxylic acid would likely appear as a doublet, while the protons meta to the adamantyl group and ortho to the carboxylic acid would appear as another doublet further downfield due to the deshielding effect of the carboxyl group. The acidic proton of the carboxylic acid would give a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, which is exchangeable with D₂O rsc.org. For a related compound, adamantyl 4-formylbenzoate (B8722198), the adamantyl protons appear at 1.68-1.79 ppm and 2.27 ppm, while the aromatic protons are observed at 7.93 ppm and 8.10-8.19 ppm researchgate.net.

The ¹³C NMR spectrum would provide further structural confirmation. The adamantyl group has four distinct carbon environments, leading to four signals. The quaternary carbon attached to the benzene ring would be the most deshielded of the adamantyl carbons. The remaining methine and methylene (B1212753) carbons of the adamantane cage would appear at characteristic upfield positions. The benzene ring would show four signals due to symmetry: the carboxyl-bearing carbon, the adamantyl-bearing carbon, and the two pairs of equivalent aromatic carbons. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift, typically in the range of 165-175 ppm rsc.orgresearchgate.netdocbrown.info. For benzoic acid itself, the carboxyl carbon appears around 172.60 ppm in CDCl₃ rsc.org.

Table 3: Representative ¹H NMR Data for Benzoic Acid and a Derivative

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Benzoic Acid rsc.org | -COOH | 11.67 | s |

| Aromatic | 8.20 | d | |

| Aromatic | 7.68 | t | |

| Aromatic | 7.68 | t | |

| Adamantyl 4-formylbenzoate researchgate.net | Aromatic | 8.10-8.19 | m |

| Aromatic | 7.93 | dd | |

| Adamantyl | 2.27 | d | |

| Adamantyl | 1.68-1.79 | m |

Table 4: Representative ¹³C NMR Data for Benzoic Acid

| Compound | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| Benzoic Acid rsc.org | C=O | 172.60 |

| Aromatic | 133.89 | |

| Aromatic | 130.28 | |

| Aromatic | 129.39 | |

| Aromatic | 128.55 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₇H₂₀O₂ = 256.34 g/mol ).

The fragmentation pattern would likely involve characteristic losses from both the adamantyl and benzoic acid moieties. A prominent fragment would be the adamantyl cation at m/z 135, resulting from the cleavage of the bond between the adamantyl group and the benzene ring. Another significant fragmentation pathway for benzoic acid involves the loss of the hydroxyl group (-OH, 17 Da) to form the benzoyl cation, or the loss of the carboxyl group (-COOH, 45 Da) docbrown.info. For this compound, this would lead to fragments corresponding to [M-OH]⁺ and [M-COOH]⁺. The fragmentation of the adamantyl cage itself can also lead to a series of smaller hydrocarbon fragments docbrown.info.

Elemental Composition Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the compound. This experimental data is compared with the calculated theoretical values to confirm the empirical and molecular formula. For this compound (C₁₇H₂₀O₂), the theoretical elemental composition can be calculated. For related adamantane derivatives, the experimentally found elemental composition values are typically in close agreement with the calculated values, confirming the purity and identity of the synthesized compounds mdpi.com.

**Table 5: Theoretical Elemental Composition of this compound (C₁₇H₂₀O₂) **

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 17 | 204.187 | 79.65% |

| Hydrogen | H | 1.008 | 20 | 20.160 | 7.87% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.49% |

| Total | 256.345 | 100.00% |

Computational and Theoretical Investigations of 4 1 Adamantyl Benzoic Acid Systems

Quantum Chemical Approaches

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity. These approaches are based on the fundamental principles of quantum mechanics and can provide highly accurate predictions of molecular behavior.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. niscpr.res.in DFT calculations are employed to determine the optimized molecular geometry of 4-(1-adamantyl)benzoic acid, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the three-dimensional arrangement of the molecule, which is fundamental to its physical and chemical properties.

A study on a different benzoic acid derivative, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid, utilized DFT calculations to optimize its crystal structure, providing a basis for understanding its intermolecular interactions. niscpr.res.in Such computational approaches are invaluable for predicting the behavior of complex molecules where experimental data may be limited.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, as they are the primary orbitals involved in electron transfer. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. dlu.edu.vnresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small gap indicates a more reactive molecule. For this compound, the electron-donating nature of the adamantyl group is expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted benzoic acid, thereby influencing its reactivity.

In a study of a benzoic acid derivative, the HOMO and LUMO energy values were calculated to be -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. niscpr.res.in This information is crucial for predicting the molecule's behavior in chemical reactions and its potential for electronic applications. The table below illustrates typical global reactivity parameters that can be derived from HOMO-LUMO analysis, based on a representative benzoic acid derivative. niscpr.res.in

| Parameter | Value (eV) |

| EHOMO | -6.303 |

| ELUMO | -2.243 |

| Energy Gap (ΔE) | 4.06 |

| Ionization Potential (I) | 6.303 |

| Electron Affinity (A) | 2.243 |

| Global Hardness (η) | 2.03 |

| Chemical Potential (μ) | -4.273 |

| Global Electrophilicity (ω) | 4.496 |

This interactive table provides representative data for a benzoic acid derivative to illustrate the parameters obtained from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. niscpr.res.in The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. niscpr.res.inresearchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the carboxylic acid group, particularly the oxygen atoms, making this area a likely site for interaction with electrophiles or for forming hydrogen bonds. The adamantyl group, being a non-polar hydrocarbon cage, would likely exhibit a neutral potential. The MEP analysis of a similar benzoic acid derivative revealed that the positive potential sites were located around the hydrogen atoms of the hydroxyl group, indicating their nucleophilic nature. niscpr.res.in This type of analysis is crucial for understanding intermolecular interactions and for designing molecules with specific binding properties.

Molecular Dynamics and Docking Simulations

While quantum chemical methods provide insights into the intrinsic properties of a single molecule, molecular dynamics and docking simulations are employed to study the behavior of a molecule in a more complex environment, such as in solution or interacting with a biological target.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govnih.govmdpi.comstmjournals.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. For this compound, molecular docking simulations could be used to identify potential biological targets and to model its binding interactions.

The bulky and lipophilic adamantyl group is known to enhance the binding of molecules to certain protein targets, and it is a common moiety in clinically used drugs. nih.gov Docking studies of benzoic acid derivatives have been performed against various targets, including the SARS-CoV-2 main protease. nih.gov In a docking study of a benzoic acid derivative with carbonic anhydrase II, a favorable binding energy of -9.4 kcal/mol was observed, suggesting that the compound could be an effective inhibitor of this enzyme. niscpr.res.in The table below shows representative binding affinities for different benzoic acid derivatives against the SARS-CoV-2 main protease. nih.gov

| Compound | Binding Affinity (kcal/mol) |

| Benzoic acid | -29.59 |

| Syringic acid | -37.25 |

| Gallic acid | -38.31 |

| 2,5-Dihydroxybenzoic acid | -49.57 |

This interactive table illustrates the binding affinities of various benzoic acid derivatives as predicted by molecular docking simulations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com The rigid nature of the adamantane (B196018) cage significantly restricts the conformational freedom of this compound. nih.gov This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Data

Computational structure-activity relationship (SAR) studies are pivotal in modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are employed to elucidate the key molecular features governing their therapeutic potential. While specific, in-depth computational SAR studies exclusively on this compound are not extensively documented, valuable insights can be extrapolated from research on structurally related adamantyl and benzoic acid derivatives.

The core structure of this compound consists of two primary moieties: the bulky, lipophilic adamantyl cage and the planar, electronically active benzoic acid group. Computational studies on analogous compounds consistently highlight the distinct roles these two components play in molecular interactions and biological activity.

The adamantyl group is frequently identified as a crucial contributor to the lipophilicity and steric profile of a molecule. In a three-dimensional QSAR (3D-QSAR) study on adamantyl N-benzylbenzamide derivatives, contour map analysis revealed that the steric bulk of the adamantyl moiety is a significant factor for their activity as melanogenesis inhibitors. nih.gov This suggests that the size and shape of the adamantyl cage are critical for fitting into specific binding pockets of target proteins, potentially enhancing binding affinity through van der Waals interactions.

The benzoic acid portion, on the other hand, provides key electronic and hydrogen-bonding features. QSAR studies on various benzoic acid derivatives have demonstrated that factors such as hydrophobicity, aromaticity, and the presence of specific functional groups on the phenyl ring are conducive to inhibitory activity. nih.gov For instance, in a study of benzoylaminobenzoic acid derivatives as antibacterial agents, increased hydrophobicity and aromaticity were correlated with higher inhibitory activity. nih.gov Molecular docking simulations often show the carboxylic acid group of benzoic acid derivatives forming critical hydrogen bonds with amino acid residues in the active sites of target enzymes. nih.gov

Computational analyses, including DFT studies on compounds like 4-(1H-triazol-1-yl)benzoic acid hybrids, have been used to calculate molecular properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of molecular polarizability and can affect the molecule's biological activity. mdpi.com For this compound, such calculations would help in understanding its electronic behavior and reactivity in biological systems.

The interplay between the steric and lipophilic contributions of the adamantyl group and the electronic and hydrogen-bonding capabilities of the benzoic acid moiety is central to the SAR of this class of compounds. The following table summarizes key computational findings from studies on related structures, which can be used to infer the SAR of this compound.

| Structural Moiety | Key Feature | Computational Insight | Predicted Influence on Activity |

| Adamantyl Group | Steric Bulk | 3D-QSAR contour maps indicate the importance of steric contributions for activity in related adamantyl-containing compounds. nih.gov | The size and shape of the adamantyl cage are likely critical for optimal binding to target proteins. |

| Lipophilicity | QSAR studies on related compounds show that increased hydrophobicity often leads to enhanced inhibitory activity. nih.gov | The adamantyl group significantly increases the lipophilicity of the molecule, which can improve membrane permeability and binding to hydrophobic pockets. | |

| Benzoic Acid Moiety | Carboxylic Acid Group | Molecular docking studies on benzoic acid derivatives reveal the formation of hydrogen bonds with target residues. nih.gov | The carboxyl group is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions at the active site. |

| Phenyl Ring | QSAR analyses highlight the role of aromaticity in the activity of similar compounds. nih.gov | The aromatic ring can participate in π-π stacking and other non-covalent interactions, contributing to binding affinity. |

Crystallographic Analysis and Solid State Structural Research

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice, allowing for the determination of bond lengths, bond angles, and torsion angles with high precision.

While specific data is not available, a hypothetical data table for the crystal structure of 4-(1-adamantyl)benzoic acid is presented below to illustrate the type of information obtained from an SC-XRD experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Note: The values in this table are hypothetical and are for illustrative purposes only, as experimental data for this compound has not been found in the public domain.

Analysis of Intermolecular Interactions in Crystal Packing

The way molecules arrange themselves in a crystal is dictated by a variety of non-covalent interactions. For this compound, the interplay between hydrogen bonding, π-π stacking, and C-H···π interactions would be crucial in determining the final crystal packing.

The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. This is a very robust and common supramolecular synthon. It is highly probable that this compound would also exhibit this hydrogen-bonded dimer motif, linking molecules into pairs. These dimers would then be further organized in the crystal lattice.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O-H···O | Data not available | Data not available | Data not available | Data not available |

Note: This table illustrates the parameters used to describe hydrogen bonds. Specific experimental values for this compound are not available.

The presence of the phenyl ring in this compound introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, play a significant role in the packing of many aromatic compounds. However, the bulky adamantyl group is known to sterically hinder the close approach of molecules, which can inhibit or prevent the formation of traditional π-stacked columns. In a study on a different adamantyl-containing compound, 3-Adamantyl-1-phenyl-1,4-dihydrobenzo[e] nih.govlookchem.comrsc.orgtriazin-4-yl, the introduction of the adamantyl group was found to successfully suppress columnar π-stacking. mdpi.com Therefore, it is plausible that in the crystal structure of this compound, π-π stacking interactions, if present, would be weak or adopt a slip-stacked arrangement to accommodate the steric bulk of the adamantyl substituent.

De Novo Crystal Structure Determination by NMR Powder Crystallography

In cases where suitable single crystals for SC-XRD cannot be grown, NMR powder crystallography presents a powerful alternative for determining crystal structures from polycrystalline samples. This method combines solid-state NMR spectroscopy with computational crystal structure prediction and refinement techniques. By measuring parameters such as chemical shifts and internuclear distances, which are highly sensitive to the local molecular environment and packing, it is possible to deduce the crystal structure.

For this compound, ¹³C solid-state NMR would provide distinct signals for the adamantyl, phenyl, and carboxyl carbons. The number of crystallographically independent molecules in the asymmetric unit can often be determined from the multiplicity of these signals. This information, combined with powder X-ray diffraction data and computational modeling, could potentially be used to determine the crystal structure de novo. However, a search of the scientific literature did not yield any reports of the use of NMR powder crystallography for the structure determination of this compound.

Coordination Chemistry of 4 1 Adamantyl Benzoic Acid As a Ligand

Synthesis and Characterization of Metal Carboxylate Complexes

The synthesis of metal complexes with 4-(1-adamantyl)benzoic acid typically involves the reaction of a metal salt with the deprotonated form of the acid (4-(1-adamantyl)benzoate). The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their composition and structure.

New copper(II) complexes incorporating the 4-(1-adamantyl)benzoate anion have been synthesized and characterized. dntb.gov.uaresearchgate.net The synthesis involves the reaction of copper(II) salts with this compound. Characterization using elemental analysis and spectroscopic methods such as Infrared (IR) and UV-visible spectroscopy provides insights into the structure of these complexes. dntb.gov.uaresearchgate.net

Based on spectral data, a binuclear structure is often proposed for these copper(II) carboxylate complexes. dntb.gov.uaresearchgate.net This structure, with the general formula [Cu₂(RCOO)₄(H₂O)₂], features two copper(II) centers bridged by four carboxylate ligands. dntb.gov.uaresearchgate.net

Table 1: Spectroscopic Data for Copper(II) 4-(1-Adamantyl)benzoate Complex

| Spectroscopic Technique | Key Findings | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Shifting of carboxylate stretching frequencies compared to the free ligand, indicating coordination to the metal center. | dntb.gov.uaresearchgate.net |

While direct studies on Nickel(II) complexes with Schiff bases derived specifically from adamantyl benzoates are limited, the coordination chemistry of Ni(II) with related Schiff base ligands, including those containing adamantane (B196018) moieties, provides valuable insights. nih.govnih.gov The synthesis of such complexes generally involves a two-step process: first, the synthesis of the Schiff base ligand through the condensation of an amine with an aldehyde or ketone, followed by the reaction of the ligand with a Nickel(II) salt. nih.gov

Characterization of these complexes employs various techniques:

Spectroscopic Methods : FT-IR spectroscopy is used to confirm the coordination of the imine nitrogen and other donor atoms to the nickel ion, evidenced by shifts in their characteristic vibrational frequencies. walshmedicalmedia.com Electronic spectra (UV-Vis) provide information about the geometry of the Ni(II) center. walshmedicalmedia.comnih.gov

Structural Analysis : Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths and angles. nih.govmdpi.com

Structural Aspects of Coordination Compounds

The carboxylate group of 4-(1-adamantyl)benzoate can coordinate to metal centers in several ways, with the bidentate mode being particularly common. mdpi.com In this mode, both oxygen atoms of the carboxylate group bind to one or more metal ions. A common bidentate coordination is the bridging mode, where the carboxylate ligand spans two metal centers. dntb.gov.uaresearchgate.netmdpi.com This bridging is fundamental to the formation of multinuclear complexes.

Table 2: Common Coordination Modes of Carboxylate Ligands

| Coordination Mode | Description |

|---|---|

| Monodentate | Only one oxygen atom of the carboxylate group coordinates to the metal ion. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group coordinate to the same metal ion. |

The ability of the carboxylate group to act as a bridging ligand facilitates the formation of bi-nuclear and polynuclear structures. For instance, copper(II) complexes with 4-(1-adamantyl)benzoate are suggested to adopt a classic binuclear paddle-wheel structure, formulated as [Cu₂(RCOO)₄L₂], where RCOO⁻ is the adamantyl benzoate (B1203000) ligand and L can be a solvent molecule like water. dntb.gov.uaresearchgate.net In this arrangement, the two copper centers are held in close proximity by four bridging carboxylate ligands. dntb.gov.uaresearchgate.net This type of structure is well-documented for copper(II) carboxylates. rsc.org The large adamantyl groups are positioned on the periphery of this central dinuclear core.

The geometry around the metal center in complexes with 4-(1-adamantyl)benzoate and its derivatives is determined by the coordination number of the metal ion and the nature of the ligands involved. libretexts.org

Copper(II) Complexes : In the proposed binuclear copper(II) 4-(1-adamantyl)benzoate structure, each copper(II) ion is typically five-coordinate with a distorted square pyramidal geometry. nih.govmdpi.com The base of the pyramid is formed by the four oxygen atoms from the bridging carboxylate ligands, and the apical position is occupied by a solvent molecule. nih.gov

Nickel(II) Complexes : For Nickel(II) Schiff base complexes, square planar and octahedral geometries are common. nih.govmdpi.comlibretexts.org A four-coordinate Ni(II) center often adopts a square planar geometry, particularly with strong-field ligands. mdpi.comlibretexts.org A six-coordinate Ni(II) center will exhibit an octahedral geometry. nih.gov The specific geometry is influenced by the steric hindrance and electronic properties of the adamantyl-containing ligand.

Catalytic Activity of Metal Complexes (e.g., Lewis Acid Catalysis)

The catalytic applications of metal complexes incorporating this compound as a ligand are an emerging area of research. The unique structural and electronic properties imparted by the bulky and electron-donating adamantyl group suggest potential for these complexes to serve as effective catalysts, particularly in reactions amenable to Lewis acid catalysis. While comprehensive studies detailing the catalytic performance of discrete molecular complexes of this compound are limited in publicly accessible literature, the principles of coordination chemistry and catalyst design allow for informed predictions of their potential activity.

Metal-organic frameworks (MOFs), which utilize organic linkers to connect metal nodes, are a prominent class of materials where benzoate derivatives are employed to create catalytically active sites. In such structures, the carboxylate group of this compound would bind to the metal centers, while the adamantyl moiety would extend into the pores of the framework. This configuration can influence the catalytic environment in several ways. The steric bulk of the adamantane could create specific pockets around the active metal sites, potentially leading to shape-selective catalysis. Furthermore, the electron-donating nature of the adamantyl group can modulate the Lewis acidity of the metal centers, which is a critical factor in their catalytic efficacy.

In the context of Lewis acid catalysis, the metal centers in complexes with 4-(1-adamantyl)benzoate ligands can activate substrates by accepting electron density. This is crucial in a variety of organic transformations, such as Friedel-Crafts reactions, aldol (B89426) additions, and Diels-Alder reactions. The enhanced electron density at the metal center, due to the inductive effect of the adamantyl group, could enhance the catalyst's stability and turnover number, although it might temper its raw Lewis acidity.

Hypothetical Data on Catalytic Activity

The data presented in this table is for illustrative purposes only and is not derived from experimental results.

| Catalyst | Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (%) |

| [Zn(4-(1-adamantyl)benzoate)2] | Cyanosilylation | Benzaldehyde | 85 | N/A |

| [Cu(4-(1-adamantyl)benzoate)2] | Friedel-Crafts Alkylation | Benzene (B151609) | 78 | N/A |

| [Rh(4-(1-adamantyl)benzoate)2(COD)] | Hydrosilylation | 1-Octene | 92 | N/A |

Future research in this area would be necessary to populate such tables with empirical data, thereby fully elucidating the catalytic potential of these intriguing adamantane-containing compounds. The exploration of their activity in a broader range of organic transformations will be crucial in establishing their utility as catalysts.

Biochemical Interactions and Enzyme Inhibition Mechanisms in Vitro

Soluble Epoxide Hydrolase (sEH) Inhibition

The 4-(1-adamantyl)benzoic acid scaffold is a key component in a class of highly potent urea-based inhibitors of soluble epoxide hydrolase (sEH). This enzyme is a therapeutic target for managing inflammatory and pain-related diseases due to its role in metabolizing anti-inflammatory epoxy fatty acids.

Derivatives incorporating the adamantyl and benzoic acid moieties have demonstrated exceptional inhibitory potency against human sEH, often in the low nanomolar to picomolar range. A prominent example is trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), which exhibits significant potency. The design strategy of merging adamantyl and phenyl groups into unique polycyclic scaffolds has been explored to develop sEH inhibitors with subnanomolar activity. While direct inhibitory data for this compound is not available, the potency of its derivatives underscores the importance of its constituent parts for sEH inhibition.

Table 1: Inhibitory Potency of an Adamantyl-Benzoic Acid Derivative against sEH| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| t-AUCB | Human sEH | 1.3 ± 0.05 |

Data represents the half-maximal inhibitory concentration (IC50) for a representative derivative containing the adamantyl and benzoic acid moieties.The high inhibitory potency of adamantane-urea derivatives is attributed to specific interactions within the L-shaped active site of the sEH enzyme. This binding pocket features two hydrophobic cavities, referred to as the left-hand side (LHS) and right-hand side (RHS), connected by a central channel containing the catalytic residues.

In inhibitors like t-AUCB, the bulky, lipophilic adamantane (B196018) group anchors the molecule by occupying the hydrophobic LHS pocket. researchgate.net The benzoic acid moiety, on the other hand, is oriented to occupy the RHS pocket. researchgate.net The central urea (B33335) linker is crucial for establishing a network of hydrogen bonds with key amino acid residues in the catalytic site, including Tyr383, Tyr466, and the catalytic nucleophile Asp335, effectively blocking the enzyme's hydrolytic activity. researchgate.net Molecular dynamics simulations have shown that these interactions, combining hydrophobic anchoring and hydrogen bonding, are key for retaining the inhibitors in the active site. researchgate.net

The this compound structure provides a blueprint for potent sEH inhibitors based on several key principles:

Hydrophobic Occupancy : The adamantane group serves as an optimal hydrophobic moiety to fit within the enzyme's active site pockets. researchgate.net Its rigid, three-dimensional structure provides a strong anchor.

Linker-Mediated Interactions : A central pharmacophore, typically a urea or selenourea (B1239437) group, is essential to form hydrogen bonds with the catalytic triad, which is a primary mechanism of inhibition. mdpi.com

Metabolic Stability : A major challenge with early adamantane-based inhibitors was metabolic instability due to oxidation of the adamantane cage. researchgate.net Design strategies now involve introducing substitutions (e.g., methyl or chloro groups) at the bridgehead positions of the adamantane to protect against metabolism and improve pharmacokinetic profiles. researchgate.net

Solubility and Physical Properties : While highly potent, many adamantane-urea inhibitors suffer from poor solubility. researchgate.net Replacing the adamantane with bioisosteric bicyclic groups or modifying the linker can improve water solubility, making compounds easier to formulate and potentially more bioavailable. mdpi.com

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The adamantane scaffold is a recognized structural feature in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment.

While no studies identify this compound itself as a DPP-4 inhibitor, its constituent parts—the adamantane group and the benzoic acid moiety—are important scaffolds in separate classes of potent DPP-4 inhibitors.

The adamantane scaffold provides a bulky, lipophilic structure that can effectively occupy hydrophobic pockets in the DPP-4 active site. This is exemplified in approved antidiabetic drugs like vildagliptin (B1682220) and saxagliptin. nih.gov The adamantane fragment establishes extensive hydrophobic interactions with aromatic amino acid residues such as Phe357 and Tyr666 within the S1 subsite of the enzyme, contributing to the high affinity and selectivity of the inhibitor. nih.gov The rigidity of the adamantane cage helps to lock the inhibitor into a favorable binding conformation.

Separately, benzoic acid-based scaffolds have been successfully used to generate novel and highly potent DPP-4 inhibitors. nih.gov In these designs, the benzoic acid moiety can interact with other regions of the active site. Systematic structure-activity relationship (SAR) studies on xanthine (B1682287) derivatives incorporating benzoic acid have led to the identification of inhibitors with picomolar potency, significantly more potent than approved drugs like alogliptin. nih.gov These findings highlight the utility of combining different structural motifs to optimize interactions across the various subsites of the DPP-4 enzyme. nih.govystu.ru

Other Enzyme Inhibition Studies

The adamantyl-benzoic acid structural motif has also been incorporated into inhibitors of other enzyme classes, notably IκB kinases (IKKα and IKKβ), which are critical mediators of the NF-κB signaling pathway and are targets for anti-inflammatory and anticancer therapies.

Research into a class of molecules known as adamantyl arotinoids (AdArs) has identified potent inhibitors of both IKKα and IKKβ. nih.gov Certain potent compounds in this class feature a central heterocyclic ring (such as thiazole (B1198619) or pyrazine) that connects an adamantyl-phenol group to a benzoic acid moiety. nih.gov The benzoic acid-linked thiazoles, in particular, were found to be among the strongest inhibitors. nih.gov The IC₅₀ values for representative compounds demonstrate potent inhibition of both kinase isoforms. nih.gov This suggests that the combination of a bulky adamantyl group with an aromatic acid through a specific linker system can be a successful strategy for designing kinase inhibitors.

Table 2: Inhibitory Potency of Adamantyl Arotinoids Containing a Benzoic Acid Motif against IKKα and IKKβ| Compound Name/Code | Target Enzyme | IC50 (μM) |

|---|---|---|

| Thiazole-Benzoic Acid Derivative (8a) | IKKα | 5.13 |

| IKKβ | 3.37 | |

| Methylated Thiazole-Benzoic Acid Derivative (8b) | IKKα | 7.36 |

| IKKβ | 4.50 | |

| MEM-Protected Thiazole-Benzoic Acid Derivative (8c) | IKKα | 15.80 |

| IKKβ | 5.16 | |

| Methoxypyrazine-Benzoic Acid Derivative (10a) | IKKα | 5.33 |

| IKKβ | 4.13 |

Source: Adapted from research on adamantyl arotinoids as IKK inhibitors.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBOF7gLdmQF_Sh3yKKupcbu7RK0bUxyOh-NHhkOVJkXEzroPPoOjiirvgKveCRMAmwjnprjYxQL5VMD1tZAGGhpgWtCPIMGjXHZybaepSq8cb6MGYUVzLiKwmB4FiP6t5cGolEPMS_P1YLJ60%3D)]Biological Activities and Antiproliferative Effects in Vitro Models

Anti-inflammatory Activity in Cellular Assays

While benzoic acid and its derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines like TNF-α and IL-1β, specific research into the anti-inflammatory activity of 4-(1-adamantyl)benzoic acid in cellular assays is not extensively documented in the available scientific literature. nih.govmdpi.com The potential for this compound and its direct derivatives to modulate inflammatory pathways in cellular models, such as lipopolysaccharide (LPS)-induced macrophages, remains an area requiring further investigation.

Antimicrobial and Anti-mycobacterial Properties

The adamantane (B196018) nucleus is a component of several compounds investigated for antimicrobial effects. For instance, various adamantane derivatives have been synthesized and tested against bacteria such as Staphylococcus aureus, Bacillus sp., and Enterococcus faecium. nih.gov Furthermore, adamantyl ureas and other adamantane analogues have shown activity against Mycobacterium tuberculosis by targeting proteins essential for the mycobacterial cell wall synthesis. nih.govnih.gov However, studies focusing specifically on the antimicrobial and anti-mycobacterial properties of compounds directly synthesized from this compound are limited. The existing research on related adamantane structures suggests that derivatives of this compound could be promising candidates for future antimicrobial and anti-mycobacterial research.

Antiproliferative and Anticancer Efficacy in Cell Lines

The 4-(1-adamantyl)phenyl moiety is a key feature in several series of compounds that exhibit significant antiproliferative activity against various cancer cell lines in vitro. Although this compound itself is primarily used as a precursor, its structural framework is integral to the anticancer effects of its derivatives.

Research has described the synthesis of 4-(1-adamantyl) phenylalkylamines, which have demonstrated significant antiproliferative activity in vitro against a panel of eight cancer cell lines. researchgate.net Similarly, other adamantane derivatives have shown notable in vitro activity against major cancer cell lines, with some analogues also exhibiting interesting in vivo anticancer profiles. nih.gov The incorporation of the adamantyl group is often associated with enhanced lipophilicity, which can facilitate passage through cell membranes and improve interaction with intracellular targets.

Evaluation Against Specific Tumor Cell Panels

Derivatives featuring the adamantane core have been evaluated against specific panels of human tumor cells, showing a range of potencies. Adamantyl-containing pyridin-4-ones, for example, were tested against four cancer cell lines: HCT 116 (colon carcinoma), H 460 (lung carcinoma), MCF-7 (breast carcinoma), and K562 (chronic myelogenous leukemia). nih.gov These compounds displayed antiproliferative activity from moderate to strong across all tested lines, with some derivatives being particularly active and selective at low micromolar concentrations on HCT 116, H 460, and MCF-7 cells. nih.gov The mechanism of action for some of these derivatives was found to be related to cell cycle arrest, causing an increase in the G0/G1 or G2/M phases and a reduction of cells in the S phase. nih.gov

| Derivative Class | Tested Cell Lines | Observed Effects | Reference |

|---|---|---|---|

| Adamantyl Pyridin-4-ones | HCT 116 (Colon), H 460 (Lung), MCF-7 (Breast), K562 (Leukemia) | Moderate to strong antiproliferative activity; active and selective at low µM concentrations on HCT 116, H 460, and MCF-7. nih.gov | nih.gov |

| 4-(1-Adamantyl) Phenylalkylamines | Panel of 8 cancer cell lines (specific lines not detailed in abstract) | Significant antiproliferative activity. researchgate.net | researchgate.net |

| 4-(1-adamantyl)-4,4-diarylbutylamines | Major cancer cell lines (specific lines not detailed in abstract) | Significant in vitro activity. nih.gov | nih.gov |

Antiprotozoal Activity, e.g., Trypanocidal Effects

This compound has been employed as a key starting material for the synthesis of novel agents with potent antiprotozoal activity, particularly against trypanosomes, the causative agents of human African trypanosomiasis (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi).

In one study, this compound was used to prepare a series of derivatives incorporating a phenyl ring between the adamantane core and a pharmacophoric side chain to enhance trypanocidal activity. rsc.org Aromatic imidazolines, linear amidines, aminoguanylhydrazones, and thiosemicarbazones were synthesized. rsc.org Several of these derivatives exhibited notable activity against T. brucei. rsc.org One compound, 2-[(E)-4-(1-adamantyl)benzylidene]hydrazine-1-carbothioamide, emerged as a particularly promising trypanocidal agent with a half-maximal effective concentration (EC₅₀) of 0.16 µM. rsc.org

Further research into adamantane arylhydroxamic acids, which were also prepared from precursors derived from this compound, showed activity against both T. brucei and T. cruzi. mdpi.com These findings underscore the value of the 4-(1-adamantyl)phenyl scaffold in designing novel and potent antitrypanosomal agents. mdpi.com

| Derivative Synthesized from this compound Precursor | Target Protozoa | Activity (EC₅₀/LC₅₀) | Reference |

|---|---|---|---|

| 2-[(E)-4-(1-adamantyl)benzylidene]hydrazine-1-carbothioamide | Trypanosoma brucei | 0.16 µM | rsc.org |

| Aromatic Imidazolines and Amidines | Trypanosoma brucei | Notable Activity | rsc.org |

| Adamantane Arylhydroxamic Acids | Trypanosoma brucei, Trypanosoma cruzi | Demonstrated anti-trypanosomal activity. mdpi.com | mdpi.com |

Antiviral Activity, e.g., Anti-Dengue Virus Activity

The adamantane scaffold, famously represented by the antiviral drug amantadine (B194251), is a well-established starting point for the development of antiviral agents. mdpi.com Capitalizing on this, researchers have used this compound as a building block to create hybrid molecules aimed at inhibiting the Dengue virus (DENV).

In a notable study, this compound (referred to as benzoic acid (4) in the research) was used to synthesize mono-adamantane derivatives. mdpi.comnih.gov These compounds were designed as dual-acting hybrids, combining the structural features of amantadine and benzsulfonamide derivatives, both of which have known anti-DENV activity. mdpi.com The resulting molecules were tested for their ability to inhibit DENV serotype 2 (DENV2) in a cell-based assay. mdpi.com One of the synthesized compounds showed significant anti-DENV2 activity with a half-maximal inhibitory concentration (IC₅₀) of 42.8 µM and exhibited low cytotoxicity. nih.gov This research highlights a successful strategy of using this compound to construct more complex molecules with targeted antiviral efficacy. mdpi.comnih.gov

| Derivative Class Synthesized from this compound | Target Virus | Activity (IC₅₀) | Cytotoxicity (CC₅₀) | Reference |

|---|---|---|---|---|

| Mono-adamantane derivatives (e.g., Compound 7) | Dengue Virus Serotype 2 (DENV2) | 42.8 µM | < 100 µM | nih.gov |

Pharmacokinetic and Pharmacodynamic Design Principles Pre Clinical & Theoretical

Role of Adamantane (B196018) Lipophilicity in Modulating Pharmacokinetic Profiles

The adamantane group is a bulky, rigid, and highly lipophilic hydrocarbon cage. researchgate.netresearchgate.net Its introduction into a molecule significantly increases lipophilicity, a critical factor in determining a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com The lipophilic nature of the adamantyl group, often referred to as a "lipophilic bullet," enhances the ability of a molecule to cross biological membranes, which can lead to improved oral bioavailability and better penetration of tissues, including the central nervous system. researchgate.netresearchgate.net

The hydrophobic substituent constant for the adamantyl group has been estimated to be approximately 3.1, indicating a significant increase in the partition coefficient (logP) when it replaces a hydrogen atom in a parent molecule. nih.gov This enhanced lipophilicity can move a highly water-soluble compound into a more clinically useful logP range. nih.gov For instance, adamantane derivatives have been successfully developed for neurological disorders, in part due to their ability to cross the blood-brain barrier. nih.govpublish.csiro.au The rigid, three-dimensional structure of adamantane also facilitates precise positioning of substituents, allowing for more effective interaction with drug targets. publish.csiro.au

The incorporation of adamantane can also influence a drug's distribution in blood plasma. researchgate.netmdpi.com The increased lipophilicity can lead to greater binding to plasma proteins, which can affect the drug's half-life and availability to target tissues. The unique properties of adamantane, including its lipophilicity and rigidity, are key reasons for its frequent use in medicinal chemistry to improve the pharmacological properties of active agents. researchgate.netmdpi.com

| Moiety | Calculated logP (ALOGPs) | Key Characteristics |

|---|---|---|

| Adamantane | ~3.3 | High lipophilicity, rigid cage-like structure. nih.gov |

| Phenyl | ~2.0 | Aromatic, planar structure. |

| Cyclohexyl | ~3.2 | Lipophilic, flexible ring structure. |

| tert-Butyl | ~2.8 | Bulky, lipophilic group. |

Strategies for Enhancing Bioavailability and Metabolic Stability

While the lipophilicity of the adamantane group can improve absorption, it also makes it a substrate for cytochrome P450 enzymes, leading to oxidative metabolism. nih.gov This can result in rapid clearance and reduced metabolic stability. nih.govresearchgate.net A primary strategy to enhance metabolic stability is to identify the sites of metabolic modification on the adamantyl moiety and selectively block them with metabolically stable groups. nih.gov For example, introducing polar functional groups, such as a hydroxyl group, at a site of metabolism can improve the metabolic profile. nih.gov Research on adamantane derivatives has shown that creating dihydroxy metabolites can lead to a more stable compound compared to monohydroxy metabolites. nih.gov

Another key strategy is leveraging the steric bulk of the adamantane cage to protect nearby functional groups from metabolic cleavage by hydrolytic enzymes. nih.govmdpi.comnih.gov This shielding effect can increase the drug's stability in blood plasma and prolong its duration of action. researchgate.netnih.govresearchgate.net

Furthermore, advanced drug delivery systems can be employed to enhance the bioavailability of adamantane-containing compounds. These systems include:

Liposomes: The adamantane moiety has a strong affinity for the lipid bilayer of liposomes, allowing it to act as a membrane anchor. mdpi.compensoft.netpensoft.net This enables the development of targeted drug delivery systems where the liposome (B1194612) carries the adamantane-containing drug to specific cells or tissues. mdpi.comnih.gov

Cyclodextrins: The adamantyl group can form stable inclusion complexes with cyclodextrins due to its ideal fit within the cyclodextrin (B1172386) cavity. mdpi.comnih.gov This encapsulation can improve the solubility and bioavailability of poorly soluble drugs. pensoft.netnih.gov

Polymers: Adamantane-based polymers can be used as drug delivery matrices to achieve controlled drug release, improve bioavailability, and reduce adverse effects. pensoft.net

| Compound Type | Modification Strategy | Effect on Metabolic Stability | Reference |

|---|---|---|---|

| Adamantyl Urea (B33335) Inhibitors | Introduction of methyl groups to the adamantane core. | Decreased microsomal stability with increased substitution. researchgate.net | researchgate.net |

| 2-Amino-N-(adamant-2-yl) Acetamide Inhibitors | Introduction of a single, polar hydroxyl group at the E-5 position. | Improved microsomal stability and a good balance of potency and selectivity. nih.gov | nih.gov |

| Adamantyl-containing CB2 Agonist | Replacement of adamantyl with a less hydrophobic cyclopropyl (B3062369) group. | Dramatically improved microsomal stability (t1/2 > 60 min) but at the cost of reduced receptor binding affinity. nih.gov | nih.gov |

Design of Prodrugs and Peptidomimetics for Optimized Delivery

The structural features of 4-(1-adamantyl)benzoic acid make it a suitable candidate for the design of prodrugs and peptidomimetics to optimize drug delivery and therapeutic effect.

Prodrug Design: A prodrug is an inactive compound that is converted into an active drug in the body through enzymatic or chemical processes. nih.gov The benzoic acid moiety of this compound can be modified to create prodrugs. For example, esterification of the carboxylic acid group can produce a more lipophilic compound that can more easily diffuse through cell membranes. nih.gov Once inside the cell, esterase enzymes can hydrolyze the ester to release the active benzoic acid derivative. nih.gov

The adamantane group itself can be incorporated into prodrugs to facilitate delivery. For instance, adamantyl units have been used in the design of platinum(IV) prodrugs for cancer therapy, where the adamantyl group aids in the encapsulation of the prodrug within a delivery vehicle. nih.gov Similarly, an adamantane moiety has been used to create a new scaffold for carbon monoxide (CO) releasing prodrugs. researchgate.net

Peptidomimetic Design: Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The rigid adamantane scaffold can be used to design multifunctional derivatives that serve as a core for the presentation of bioactive peptides. nih.govcolab.ws By attaching peptide fragments to the bridgehead positions of the adamantane core, it is possible to create multivalent structures with interesting biological activities. nih.gov

Incorporating the adamantane moiety into neuropeptides has been shown to increase their selectivity for receptor subtypes and enhance their stability in vivo. nih.gov In one study, an adamantane-peptide conjugate was designed to self-assemble into nanofibers upon activation by a bacterial enzyme, leading to the disruption of the bacterial cell membrane. nih.gov This demonstrates the potential of using adamantane-based peptidomimetics for targeted antimicrobial therapy. nih.gov

Advanced Applications in Material Science and Supramolecular Chemistry

Development of Functional Materials Incorporating Adamantane-Benzoic Acid Units

The incorporation of 4-(1-adamantyl)benzoic acid into functional materials leverages the inherent properties of the adamantane (B196018) cage, such as its thermal stability, hydrophobicity, and well-defined tetrahedral geometry. These attributes are instrumental in the design of specialized polymers, liquid crystals, and porous materials like metal-organic frameworks (MOFs).

Liquid Crystals: Benzoic acid derivatives are widely utilized in the development of liquid crystalline materials, primarily due to their ability to form hydrogen-bonded dimers that promote the formation of ordered mesophases. nih.gov The introduction of the bulky, non-polar adamantyl group at the 4-position of the benzoic acid can significantly influence the molecular packing and thermal behavior of the resulting materials. This can lead to the formation of novel liquid crystal phases with unique optical and electronic properties, suitable for applications in displays and sensors. sigmaaldrich.comtcichemicals.com The rigid adamantane core can enhance the thermal stability and birefringence of the liquid crystalline material.

Functional Polymers: Adamantane-containing monomers are known to enhance the thermal stability, mechanical strength, and solubility of polymers. This compound can be chemically modified, for example, by converting the carboxylic acid to an ester or amide, to create monomers for polymerization. The resulting polymers would benefit from the rigidity and bulkiness of the adamantyl group, potentially leading to materials with high glass transition temperatures and improved processability, suitable for applications in high-performance plastics and coatings.

| Material Type | Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Rigid organic linker/spacer | Gas storage, separation, catalysis |

| Liquid Crystals | Mesogen core | Displays, sensors, optical devices |

| Functional Polymers | Monomer precursor | High-performance plastics, coatings |

Self-Assembly and Supramolecular Architectures

The self-assembly of molecules into well-defined, non-covalently bonded structures is a cornerstone of supramolecular chemistry. This compound is an excellent candidate for building complex supramolecular architectures due to its dual functionality.

The primary mode of self-assembly for benzoic acid derivatives is through the formation of hydrogen-bonded dimers between their carboxylic acid groups. nih.gov This robust and directional interaction leads to the creation of a larger, dimeric building block. These dimers can then further assemble through weaker interactions, such as van der Waals forces and π–π stacking of the benzene (B151609) rings, to form higher-order structures like tapes, sheets, or three-dimensional networks. nih.gov

The presence of the adamantyl group plays a crucial role in directing the secondary assembly of these hydrogen-bonded dimers. The bulkiness of the adamantane cage can sterically influence the packing of the molecules, leading to the formation of porous or inclusion-capable structures. The hydrophobic nature of the adamantyl groups can also drive aggregation in polar solvents or at interfaces, leading to the formation of micelles, vesicles, or surface monolayers.

Key Interactions in Self-Assembly:

| Interaction Type | Description | Role in Supramolecular Architecture |

| Hydrogen Bonding | Strong, directional interaction between carboxylic acid groups. | Formation of primary dimeric units. |

| π–π Stacking | Interaction between the aromatic rings of the benzoic acid moieties. | Stabilization of higher-order assemblies. |

| Van der Waals Forces | Non-specific attractive forces between molecules. | Overall packing and cohesion of the structure. |

| Steric Hindrance | The bulky adamantyl group influences molecular arrangement. | Control of porosity and network topology. |

These self-assembled structures have potential applications in areas such as molecular recognition, drug delivery, and the creation of "smart" materials that respond to external stimuli.

Electrochemical Applications (e.g., Modified Electrodes)

The functional groups of this compound allow for its use in the modification of electrode surfaces, creating chemically modified electrodes (CMEs) with tailored properties for sensing and electrocatalysis. The benzoic acid group can be used to anchor the molecule to an electrode surface, while the adamantane moiety can provide a stable and insulating matrix.

A notable application in this area involves the synthesis of electrochemically active complexes derived from adamantane-containing benzoic acid esters. For example, a nickel complex of a Schiff base derived from an adamantyl 4-formylbenzoate (B8722198) has been shown to possess high electrochemical activity. google.com This complex can act as an electron mediator when incorporated into a chemically modified electrode, facilitating electron transfer processes that are sluggish at unmodified electrodes. google.com Such CMEs can be applied in the analytical field for the detection of various analytes. google.comnih.govnih.gov

The general strategy for creating such modified electrodes involves:

Immobilization: The this compound derivative is attached to the electrode surface (e.g., glassy carbon, gold) through covalent bonding or electropolymerization.

Analyte Interaction: The modified surface can be designed to selectively interact with a target analyte.

Electrochemical Detection: The interaction between the modified electrode and the analyte leads to a measurable change in an electrochemical signal (e.g., current, potential), allowing for sensitive and selective detection. mdpi.com

The adamantane group in these applications can serve to create a specific recognition cavity or to enhance the stability and robustness of the modifying layer on the electrode surface. The development of sensors based on these principles is a promising area of research for environmental monitoring, food safety, and clinical diagnostics. qub.ac.ukmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1-adamantyl)benzoic acid, and how can reaction conditions be optimized to improve yield?